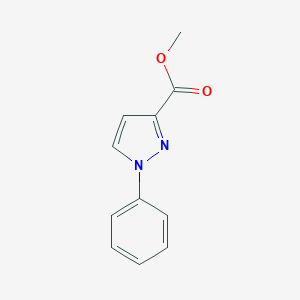

1-Phenyl-3-methoxycarbonylpyrazole

カタログ番号:

B375247

CAS番号:

7188-95-6

分子量:

202.21g/mol

InChIキー:

QACKESFPJOHKIH-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1-Phenyl-3-methoxycarbonylpyrazole is a synthetically versatile pyrazole derivative designed for research and development applications. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules and FDA-approved drugs . This compound features a phenyl substituent at the 1-position and a methoxycarbonyl (methyl ester) group at the 3-position, making it a valuable intermediate for the regioselective synthesis of more complex target molecules . Researchers utilize this and similar pyrazole derivatives in the exploration of new therapeutic agents due to their association with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects . The methoxycarbonyl group is a particularly useful handle for further chemical transformation, such as hydrolysis to carboxylic acids or conversion to amides, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. As a key synthetic precursor, it can be used in metal-catalyzed cross-couplings and cyclocondensation reactions to access heteroannulated systems of high research interest . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

特性

CAS番号 |

7188-95-6 |

|---|---|

分子式 |

C11H10N2O2 |

分子量 |

202.21g/mol |

IUPAC名 |

methyl 1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-8-13(12-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChIキー |

QACKESFPJOHKIH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

正規SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 1-Phenyl-3-methoxycarbonylpyrazole with structurally analogous compounds:

Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-pyrazole-5-carboxylate

- Structure : Features a 4-methoxybenzyl group at the 1-position and a p-tolyl group at the 3-position, with an ethyl ester at the 5-position.

- Synthesis : Prepared via cyclization reactions, with crystallographic studies confirming its planar pyrazole core and intermolecular hydrogen bonding, enhancing stability .

1-(3-Chlorophenyl)-5-Methoxy-N-Methylpyrazole-3-Carboxamide

- Structure : Substituted with a 3-chlorophenyl group at the 1-position and a methylcarboxamide (-CONHCH₃) at the 3-position.

- Applications: Known as "PC 222" or "PZ 222," this compound is studied for its pesticidal and pharmacological activities, attributed to the electron-withdrawing chloro group enhancing receptor binding .

1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbohydrazide

- Structure : Contains an ethyl group at the 1-position and a carbohydrazide (-CONHNH₂) at the 5-position.

- Applications : Used in biochemical research, particularly in enzyme inhibition studies, due to the hydrazide group’s chelating properties .

- Key Difference : The carbohydrazide moiety introduces hydrogen-bonding capabilities absent in this compound, altering solubility and reactivity.

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -COOCH₃) enhance electrophilicity and bioactivity but may reduce metabolic stability. Electron-donating groups (e.g., -OCH₃) improve solubility .

- Synthetic Efficiency : Higher yields (e.g., 72% for sulfonylmethyl derivatives ) are achieved with optimized cyclization protocols compared to carboxamide or carbohydrazide syntheses.

- Biological Relevance : Carboxamide and carbohydrazide derivatives show promise in targeted therapies, while ester derivatives (e.g., methoxycarbonyl) are preferred in agrochemicals due to hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。